

# Independent Validation of S63845: A Comparative Analysis

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The groundbreaking 2016 study by Kotschy and colleagues in Nature introduced S63845, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] This seminal work established S63845 as a promising therapeutic agent for various cancers dependent on MCL-1 for survival. This guide provides an independent validation of the key findings from the Kotschy et al. study by comparing their data with subsequent research from independent laboratories.

#### **Data Presentation**

Table 1: In Vitro Cytotoxicity of S63845 in Hematological Malignancy Cell Lines



| Cell Line | Cancer Type               | Kotschy et al.<br>(2016) IC50<br>(nM) | Independent<br>Validation IC50<br>(nM) | Reference<br>(Independent<br>Validation) |
|-----------|---------------------------|---------------------------------------|--|--|
| H929      | Multiple<br>Myeloma       | ~10                                   | ~15                                    | Caenepeel et al.<br>(2018)               |
| MOLM-13   | Acute Myeloid<br>Leukemia | ~20                                   | ~25                                    | Caenepeel et al.<br>(2018)               |
| NCI-H929  | Multiple<br>Myeloma       | < 100                                 | 8.6                                    | Phillips et al.<br>(2016)                |
| U266B1    | Multiple<br>Myeloma       | > 1000                                | 1100                                   | Phillips et al.<br>(2016)                |

Table 2: In Vitro Cytotoxicity of S63845 in Solid Tumor

**Cell Lines** 

| Cell Line  | Cancer Type                      | Kotschy et al.<br>(2016) IC50<br>(nM) | Independent<br>Validation IC50<br>(nM) | Reference<br>(Independent<br>Validation) |
|------------|----------------------------------|---------------------------------------|--|--|
| MDA-MB-231 | Triple-Negative<br>Breast Cancer | Not Reported                          | ~1000 (as single agent)                | Williams et al.<br>(2019)                |
| SUM159PT   | Triple-Negative<br>Breast Cancer | Not Reported                          | > 1000 (as single agent)               | Williams et al.<br>(2019)                |
| IMR-32     | Neuroblastoma                    | Not Reported                          | ~1000                                  | De Blasio et al.<br>(2020)               |
| SK-N-BE(2) | Neuroblastoma                    | Not Reported                          | > 1000                                 | De Blasio et al.<br>(2020)               |
| KCNR       | Neuroblastoma                    | Not Reported                          | ~500                                   | Vernooij et al.<br>(2023)                |

#### Table 3: In Vivo Efficacy of S63845 in Xenograft Models



| Cancer Type               | Xenograft<br>Model | Kotschy et al.<br>(2016)<br>Outcome | Independent<br>Validation<br>Outcome                  | Reference<br>(Independent<br>Validation) |
|---------------------------|--------------------|-------------------------------------|---|--|
| Multiple<br>Myeloma       | AMO-1              | Tumor regression                    | Not Reported  | N/A                                      |
| Acute Myeloid<br>Leukemia | MOLM-13            | Increased<br>survival               | Not Reported  | N/A                                      |
| Breast Cancer             | MDA-MB-231         | Not Reported                        | Tumor growth inhibition in combination with docetaxel | Williams et al.<br>(2019)                |
| Neuroblastoma             | KCNR               | Not Reported                        | Additive effect in combination with venetoclax        | Vernooij et al.<br>(2023)                |

## Experimental Protocols Original Kotschy et al. (2016) Methodology

Cell Viability Assay: Cancer cell lines were seeded in 96-well plates and treated with a dilution series of S63845 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured with a plate reader, and IC50 values were calculated using a four-parameter logistic model.

In Vivo Xenograft Studies: Female BALB/c nude mice were subcutaneously inoculated with cancer cells. When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. S63845 was administered intravenously. Tumor volume was measured regularly, and body weight was monitored as a surrogate for toxicity.

#### **Independent Validation Methodologies**

Williams et al. (2019) - Breast Cancer:

 Cell Viability: Triple-negative breast cancer cell lines were treated with S63845 alone or in combination with docetaxel for 72 hours. Viability was determined using the CellTiter-Glo



assay.

 In Vivo: NOD/SCID gamma mice were orthotopically implanted with MDA-MB-231 cells. Mice were treated with vehicle, S63845, docetaxel, or a combination. Tumor growth was monitored by caliper measurements.

Caenepeel et al. (2018) - Hematological Malignancies:

 Cell Viability: A panel of hematological cancer cell lines was treated with S63845 for 72 hours. Cell viability was measured using the CellTiter-Glo assay.

Phillips et al. (2016) - Multiple Myeloma:

Cell Viability: Multiple myeloma cell lines were treated with S63845 for 72 hours, and viability
was assessed using the CellTiter-Glo assay.

De Blasio et al. (2020) - Neuroblastoma:

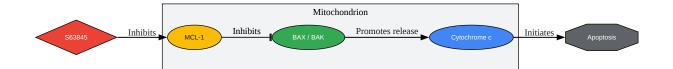
 Cell Viability: Neuroblastoma cell lines were treated with S63845 for 72 hours, and cell viability was measured using the ATPlite assay (PerkinElmer).

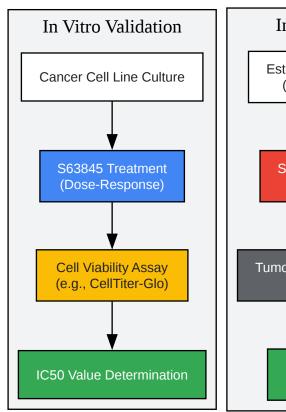
Vernooij et al. (2023) - Neuroblastoma:

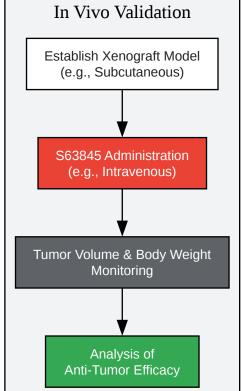
- Cell Viability: Neuroblastoma cell lines were treated with S63845 alone or in combination with venetoclax. Cell viability was assessed after 72 hours using the CellTiter-Glo 3D assay.
- In Vivo: Patient-derived xenograft models of neuroblastoma were established in immunodeficient mice. Mice were treated with vehicle, S63845, venetoclax, or the combination, and tumor growth was monitored.

### **Mandatory Visualization**









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#### References



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